![molecular formula C14H10Cl6O B14299308 1,2,3,4,7,7-Hexachloro-5-(phenoxymethyl)bicyclo[2.2.1]hept-2-ene CAS No. 114646-83-2](/img/structure/B14299308.png)
1,2,3,4,7,7-Hexachloro-5-(phenoxymethyl)bicyclo[2.2.1]hept-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,7,7-Hexachloro-5-(phenoxymethyl)bicyclo[2.2.1]hept-2-ene is a complex organic compound known for its unique structure and chemical properties. This compound belongs to the class of bicyclic compounds and is characterized by the presence of multiple chlorine atoms and a phenoxymethyl group attached to the bicyclo[2.2.1]hept-2-ene framework.
Métodos De Preparación
The synthesis of 1,2,3,4,7,7-Hexachloro-5-(phenoxymethyl)bicyclo[2.2.1]hept-2-ene involves several steps, including the chlorination of the bicyclic framework and the introduction of the phenoxymethyl group. The reaction conditions typically require the use of chlorinating agents such as chlorine gas or thionyl chloride, and the reactions are often carried out under controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale chlorination processes and the use of specialized equipment to handle the reactive intermediates.
Análisis De Reacciones Químicas
1,2,3,4,7,7-Hexachloro-5-(phenoxymethyl)bicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of chlorine atoms and the formation of less chlorinated products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.
Aplicaciones Científicas De Investigación
1,2,3,4,7,7-Hexachloro-5-(phenoxymethyl)bicyclo[2.2.1]hept-2-ene has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.
Biology: It is studied for its potential biological activities, including its effects on various enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where chlorine-containing compounds have shown efficacy.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,2,3,4,7,7-Hexachloro-5-(phenoxymethyl)bicyclo[2.2.1]hept-2-ene involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and the phenoxymethyl group play a crucial role in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to changes in cellular functions and physiological responses.
Comparación Con Compuestos Similares
1,2,3,4,7,7-Hexachloro-5-(phenoxymethyl)bicyclo[2.2.1]hept-2-ene can be compared with other similar compounds, such as:
1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)bicyclo[2.2.1]hept-2-ene: This compound has a tetrabromophenyl group instead of a phenoxymethyl group, leading to different chemical properties and reactivity.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro-: This compound contains carboxylic acid groups, which significantly alter its chemical behavior compared to the phenoxymethyl derivative.
These comparisons highlight the uniqueness of 1,2,3,4,7,7-Hexachloro-5-(phenoxymethyl)bicyclo[22
Propiedades
Número CAS |
114646-83-2 |
|---|---|
Fórmula molecular |
C14H10Cl6O |
Peso molecular |
406.9 g/mol |
Nombre IUPAC |
1,2,3,4,7,7-hexachloro-5-(phenoxymethyl)bicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C14H10Cl6O/c15-10-11(16)13(18)8(6-12(10,17)14(13,19)20)7-21-9-4-2-1-3-5-9/h1-5,8H,6-7H2 |
Clave InChI |
OXTRYWQSTNQAIF-UHFFFAOYSA-N |
SMILES canónico |
C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)COC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


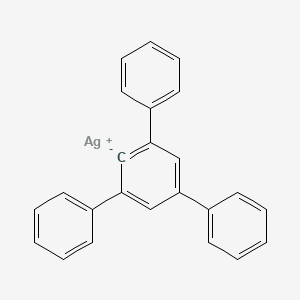

![[Bis(trimethylgermyl)methylene]bis(trimethylsilane)](/img/structure/B14299247.png)
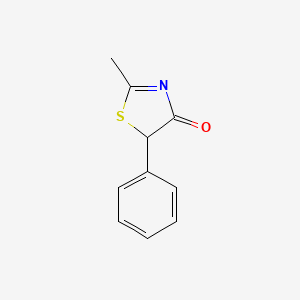
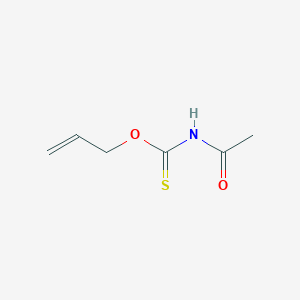
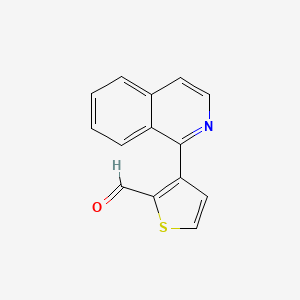

![6-bromo-1-ethyl-9H-pyrido[3,4-b]indole](/img/structure/B14299288.png)
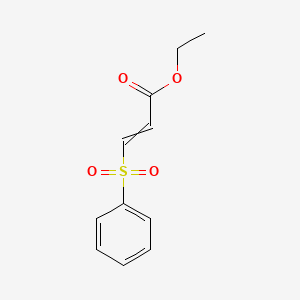
![Ethoxy{3-[(oxiran-2-yl)methoxy]propyl}di(propan-2-yl)silane](/img/structure/B14299301.png)
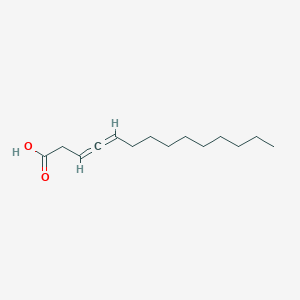
![Methyl [(benzyloxy)imino]acetate](/img/structure/B14299314.png)
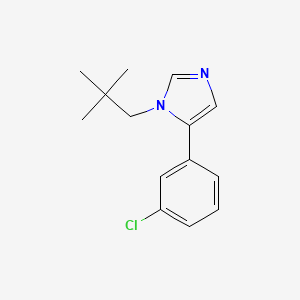
![(3E)-3-[(2-Methylphenyl)imino]-1-phenylbutan-1-one](/img/structure/B14299316.png)
